molecular formula C9H12ClNO3 B3272442 2-((4-Methoxyphenyl)amino)acetic acid hydrochloride CAS No. 56676-73-4

2-((4-Methoxyphenyl)amino)acetic acid hydrochloride

Cat. No.: B3272442
CAS No.: 56676-73-4
M. Wt: 217.65 g/mol
InChI Key: DQUYVISMIIGTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Methoxyphenyl)amino)acetic acid hydrochloride is an organic compound that features a methoxyphenyl group attached to an aminoacetic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)amino)acetic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyaniline and chloroacetic acid.

    Reaction: The 4-methoxyaniline undergoes a nucleophilic substitution reaction with chloroacetic acid in the presence of a base such as sodium hydroxide. This results in the formation of 2-((4-Methoxyphenyl)amino)acetic acid.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to convert the free acid into its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxyphenyl)amino)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: 4-Hydroxyphenylaminoacetic acid hydrochloride.

    Reduction: 2-((4-Methoxyphenyl)amino)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Methoxyphenyl)amino)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to amino acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((4-Methoxyphenyl)amino)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: Lacks the amino group, making it less versatile in reactions.

    2-Amino-4-methoxybenzoic acid: Contains a carboxyl group instead of an acetic acid moiety.

    4-Methoxyphenylglycine: Similar structure but with a glycine backbone.

Uniqueness

2-((4-Methoxyphenyl)amino)acetic acid hydrochloride is unique due to its combination of a methoxyphenyl group and an aminoacetic acid moiety, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

2-(4-methoxyanilino)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-13-8-4-2-7(3-5-8)10-6-9(11)12;/h2-5,10H,6H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUYVISMIIGTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-Methoxyphenyl)amino)acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-((4-Methoxyphenyl)amino)acetic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2-((4-Methoxyphenyl)amino)acetic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2-((4-Methoxyphenyl)amino)acetic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
2-((4-Methoxyphenyl)amino)acetic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
2-((4-Methoxyphenyl)amino)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.